3-Fluoropropan-1-amine hydrochloride
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Overview
Description
3-Fluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H9ClFN. It is a white to off-white solid that is soluble in DMSO and methanol . This compound is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of 3-Fluoropropan-1-amine hydrochloride typically involves the reaction of 3-fluoropropylamine with hydrochloric acid. One common method involves the use of N,N-dimethyl-formamide as a solvent and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as a coupling agent . The reaction is carried out at room temperature under an inert atmosphere for several hours to yield the desired product.
Chemical Reactions Analysis
3-Fluoropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoropropan-1-amine hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the effects of fluorinated amines on biological systems.
Medicine: It is explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the amine group, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
3-Fluoropropan-1-amine hydrochloride can be compared with other similar compounds such as:
3-Chloropropan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-Bromopropan-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
3-Iodopropan-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs .
Properties
IUPAC Name |
3-fluoropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRAKQAFBUANAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CF.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619875 |
Source
|
Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-31-1 |
Source
|
Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoropropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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